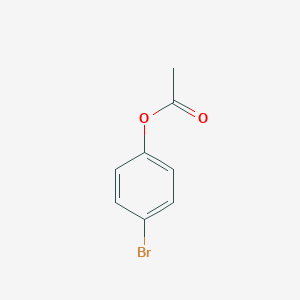

4-Bromophenyl acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXHCQJRVMVJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883774 | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-95-3 | |

| Record name | 4-Bromophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxybromobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophenyl acetate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenyl acetate (B1210297) (CAS No. 1927-95-3), a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information.

Core Properties and Data

4-Bromophenyl acetate, also known as p-acetoxybromobenzene, is a halogenated phenyl ester. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetate group at the para position. This structure makes it a useful building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 1927-95-3 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Melting Point | 21.5 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.501 g/cm³ | [1] |

| Flash Point | 106 °C | [1] |

| InChI Key | XEXHCQJRVMVJMY-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Key data from proton (¹H) NMR spectroscopy is presented below.

| Spectroscopy | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR | δ 7.48 (d, 2H), δ 6.98 (d, 2H), δ 2.28 (s, 3H) | [3] |

| ¹³C NMR | Predicted values: ~169 (C=O), ~150 (C-O), ~132 (Ar-C), ~123 (Ar-C), ~118 (Ar-C-Br), ~21 (CH₃) | |

| Infrared (IR) | Characteristic absorptions expected: ~1765 cm⁻¹ (C=O, ester), ~1200 cm⁻¹ (C-O, ester), ~830 cm⁻¹ (C-H bend, p-substituted) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Acetylation

A common and effective method for synthesizing this compound is through the acetylation of 4-bromophenol (B116583) using acetyl chloride.

Reagents and Materials:

-

4-bromophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Ice water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Suspend anhydrous aluminum chloride (0.85 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.[3]

-

Slowly add acetyl chloride (1.1 eq) to the cooled suspension while stirring.[3]

-

Continue stirring the mixture for 20 minutes in the ice bath.

-

Add 4-bromophenol (1.0 eq) to the reaction mixture portion-wise.[3]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[3]

-

Work-up:

-

Purification:

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show a singlet for the methyl protons around δ 2.3 ppm and two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.[3]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr).

-

Analysis: Acquire the IR spectrum. The spectrum should display a strong absorption band around 1765 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch and a strong band around 1200 cm⁻¹ for the C-O stretch.

Visualized Workflows and Mechanisms

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Reactant to Product

This diagram shows the direct chemical transformation discussed in the synthesis protocol.

Caption: Transformation of 4-bromophenol to this compound.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1]

-

Precautionary Measures:

-

First Aid:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Technical Guide to 4-Bromophenyl Acetate for Researchers and Drug Development Professionals

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of 4-Bromophenyl acetate (B1210297), a key chemical intermediate. It is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis. This document outlines its chemical properties, spectroscopic data, a detailed synthesis protocol, and its relevance in the synthesis of complex molecules.

Core Chemical and Physical Properties

4-Bromophenyl acetate, also known by its IUPAC name (4-bromophenyl) acetate, is an aromatic compound with significant applications as a building block in organic synthesis.[1][2] Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1][3][4] |

| Molecular Weight | 215.04 g/mol [1] |

| IUPAC Name | (4-bromophenyl) acetate[1] |

| CAS Number | 1927-95-3[1] |

| Synonyms | 4-Bromophenol (B116583) acetate, p-Acetoxybromobenzene, 4-Bromoacetoxybenzene[1] |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its proton nuclear magnetic resonance (¹H NMR) data.

| Type | Data |

| ¹H NMR | (CDCl₃): δ 2.28 (s, 3H), 6.98 (d, 2H), 7.48 (d, 2H) ppm[5] |

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of 4-bromophenol. A common and effective method involves the use of acetyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from 4-Bromophenol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

4-bromophenol (98 g, 0.57 mol)

-

Acetyl chloride (49.2 g, 0.629 mol)

-

Anhydrous aluminum chloride (84 g, 0.486 mol)

-

Methylene (B1212753) chloride (1200 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Ice water

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend anhydrous aluminum chloride in methylene chloride in a suitable reaction vessel equipped with a stirrer and cool the mixture on an ice bath.

-

While stirring and maintaining the cold temperature, add acetyl chloride to the suspension.

-

Continue stirring the mixture for 20 minutes on the ice bath.

-

Add 4-bromophenol to the reaction mixture.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[5]

-

Quench the reaction by carefully adding ice water.

-

Perform an extraction using ethyl acetate.

-

Wash the separated organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Distill off the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.[5]

The expected yield for this procedure is approximately 85% (104 g).[5]

Caption: Synthesis and Purification Workflow for this compound.

Applications in Drug Development and Research

While this compound is a valuable intermediate, its close relative, 4-Bromophenylacetic acid, is noted as a cornerstone compound in creating a diverse range of therapeutic agents.[2] The unique structure, featuring a bromophenyl group, makes it a versatile building block for constructing complex molecular architectures fundamental to many Active Pharmaceutical Ingredients (APIs).[2] Its reactivity is particularly useful in common pharmaceutical manufacturing steps like esterification and amidation.[2]

Furthermore, derivatives such as Ethyl 4-bromophenylacetate are employed in powerful carbon-carbon bond-forming reactions like the Suzuki coupling.[6] These reactions are critical in academic and industrial research for generating functionalized biaryls, which are scaffolds for new non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[6] The presence of the bromine atom on the phenyl ring of these compounds provides a reactive handle for such cross-coupling reactions, highlighting their importance in medicinal chemistry and drug discovery pipelines.

References

Physical and chemical properties of 4-Bromophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl acetate (B1210297) is an organic compound with the chemical formula C₈H₇BrO₂. It belongs to the class of phenyl acetates and is a brominated derivative of phenol (B47542) acetate. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and potential applications of 4-Bromophenyl acetate, with a focus on its relevance to researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| CAS Number | 1927-95-3 | [1][2] |

| Melting Point | 21.5 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.501 g/cm³ | [1] |

| Refractive Index | 1.544 | [1] |

| Flash Point | 106 °C | [1] |

| Vapor Pressure | 0.0211 mmHg at 25°C | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-bromophenol (B116583) with acetyl chloride in the presence of a catalyst.

Experimental Protocol: Synthesis via Acetylation of 4-Bromophenol

Materials:

-

4-bromophenol (98 g, 0.57 mol)[2]

-

Acetyl chloride (49.2 g, 0.629 mol)[2]

-

Anhydrous aluminum chloride (84 g, 0.486 mol)[2]

-

Methylene (B1212753) chloride (1200 mL)[2]

-

Ice water[2]

-

Ethyl acetate[2]

-

Brine[2]

-

Anhydrous sodium sulfate[2]

-

Silica (B1680970) gel for column chromatography[2]

Procedure:

-

Suspend anhydrous aluminum chloride in methylene chloride in a suitable reaction vessel and cool the mixture on an ice bath.[2]

-

While stirring, add acetyl chloride to the cooled suspension.[2]

-

Continue stirring the mixture for 20 minutes on the ice bath.[2]

-

Add 4-bromophenol to the reaction mixture.[2]

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[2]

-

Quench the reaction by adding ice water.[2]

-

Perform an extraction with ethyl acetate.[2]

-

Wash the organic layer with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Distill off the solvent under reduced pressure.[2]

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.[2]

The reported yield for this procedure is 85%.[2]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and acetyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.48 | Doublet | 2H | Aromatic protons (ortho to Br) | [2] |

| 6.98 | Doublet | 2H | Aromatic protons (ortho to OAc) | [2] |

| 2.28 | Singlet | 3H | Acetyl (CH₃) protons | [2] |

¹³C NMR Spectroscopy, Mass Spectrometry, and IR Spectroscopy

Detailed experimental data with peak assignments for ¹³C NMR, a full fragmentation pattern for mass spectrometry, and a comprehensive analysis of the IR spectrum for this compound are not consistently available in the reviewed literature. Researchers should perform these analyses on their synthesized or acquired samples to confirm identity and purity.

Solubility

While comprehensive solubility data is not widely published, based on its chemical structure, this compound is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). It is likely to have low solubility in water.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its phenyl ring and ester functional group provide reactive sites for further chemical modifications, making it a valuable building block for more complex molecules.

While the direct biological activity of this compound is not extensively documented, the structurally related compound, 4-bromophenylacetic acid, has been identified as a phosphatase inhibitor and shows inhibitory effects on microbial infections.[3] Derivatives of brominated phenyl compounds are also being investigated for various therapeutic applications, including as carbonic anhydrase inhibitors.[4]

Due to the limited specific data on the biological activity and signaling pathway involvement of this compound itself, a diagrammatic representation of a signaling pathway is not currently feasible. The primary utility of this compound for drug development professionals lies in its role as a precursor or building block in the synthesis of potentially bioactive molecules.

The logical workflow for its utilization in a research and development context is outlined below.

Conclusion

This compound is a readily synthesizable compound with well-defined physical properties. Its primary value to the scientific community, particularly in drug development, is as a chemical intermediate for the synthesis of more complex molecules. While its own biological activity is not well-characterized, the broader class of brominated phenyl compounds continues to be a source of interest for the discovery of new therapeutic agents. Further research into the direct biological effects of this compound and its derivatives could unveil novel applications. Researchers are encouraged to perform comprehensive spectral analysis to ensure the purity and identity of this compound in their studies.

References

(4-bromophenyl) acetate IUPAC name and synonyms

An In-depth Technical Guide to (4-bromophenyl) acetate (B1210297)

This technical guide provides a comprehensive overview of (4-bromophenyl) acetate, a halogenated phenyl ester of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a key synthesis protocol.

Chemical Identity

The nomenclature and various identifiers for (4-bromophenyl) acetate are crucial for accurate database searches and regulatory submissions.

-

IUPAC Name : (4-bromophenyl) acetate[1]

-

Synonyms : 4-Bromophenyl acetate, 4-Bromophenol (B116583) acetate, p-Acetoxybromobenzene, 4-Bromoacetoxybenzene, Acetic acid, 4-bromophenyl ester, p-Bromophenyl acetate[1][2]

Physicochemical Properties

A summary of the key quantitative data for (4-bromophenyl) acetate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 215.04 g/mol | [1][3][4] |

| Melting Point | 21.5 °C | [2][3][5] |

| Boiling Point | 251 °C | [2][3] |

| Density | 1.501 g/cm³ | [2][3] |

| Flash Point | 106 °C | [2][3] |

| Refractive Index | 1.544 | [3] |

Experimental Protocols

Synthesis of (4-bromophenyl) acetate

A common method for the synthesis of (4-bromophenyl) acetate is the esterification of 4-bromophenol with acetyl chloride using a Lewis acid catalyst.

Materials:

-

4-bromophenol (98 g, 0.57 mol)[4]

-

Anhydrous aluminum chloride (84 g, 0.486 mol)[4]

-

Acetyl chloride (49.2 g, 0.629 mol)[4]

-

Methylene (B1212753) chloride (1200 mL)[4]

-

Ethyl acetate[4]

-

Ice water[4]

-

Brine[4]

-

Anhydrous sodium sulfate[4]

-

Silica (B1680970) gel for column chromatography[4]

Procedure:

-

Anhydrous aluminum chloride is suspended in methylene chloride in a reaction vessel equipped with a stirrer and cooled in an ice bath.[4]

-

Acetyl chloride is added to the cooled suspension while stirring.[4]

-

The mixture is stirred for 20 minutes under cooling, after which 4-bromophenol is added.[4]

-

The reaction mixture is then stirred at room temperature for 1 hour.[4]

-

Following the reaction period, ice water is added to quench the reaction, and the product is extracted with ethyl acetate.[4]

-

The organic layer is washed with brine and subsequently dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield (4-bromophenyl) acetate.[4]

Expected Yield: Approximately 104 g (85%)[4]

Visualizations

The following diagrams illustrate key aspects of (4-bromophenyl) acetate, including its synthesis workflow and chemical identity relationships.

Caption: Synthesis workflow for (4-bromophenyl) acetate.

Caption: Chemical identifiers for (4-bromophenyl) acetate.

References

Navigating the Solubility Landscape of p-Acetoxybromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on its molecular structure, which includes a polar ester group and a nonpolar bromophenyl ring, p-acetoxybromobenzene is anticipated to exhibit a range of solubilities in different solvents. It is expected to have low solubility in water due to the hydrophobic nature of the brominated aromatic ring. A safety data sheet for 4-bromophenyl acetate (B1210297) notes that it is not likely to be mobile in the environment due to its low water solubility[1]. Conversely, it is predicted to be more soluble in organic solvents. The degree of solubility in organic solvents will likely correlate with the solvent's polarity.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for p-acetoxybromobenzene in various solvents at different temperatures is not available in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound. The following is a generalized protocol that can be adapted for p-acetoxybromobenzene.

1. Materials and Reagents:

-

p-Acetoxybromobenzene (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid p-acetoxybromobenzene to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration to allow the system to reach equilibrium. This may take anywhere from 24 to 72 hours. It is advisable to conduct preliminary studies to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a period to permit the excess solid to settle. Centrifugation can be employed to expedite this process.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of p-acetoxybromobenzene in the filtered solution using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method for its sensitivity and specificity. A calibration curve must be generated using standard solutions of p-acetoxybromobenzene of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be prepared to determine its concentration based on absorbance.

-

Gravimetric Analysis: This involves evaporating the solvent from the filtered aliquot and weighing the remaining solid residue. This method is simpler but may be less accurate for sparingly soluble compounds.

-

-

Data Recording: Record the determined solubility in the table provided above.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of p-acetoxybromobenzene.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 4-Bromophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenyl acetate (B1210297), a halogenated aromatic ester. The document details its chemical and physical properties, synthesis, and spectroscopic data. While direct biological signaling pathways for 4-Bromophenyl acetate are not extensively documented in current literature, its significance as a chemical intermediate is highlighted, particularly in relation to its hydrolysis product, 4-bromophenol (B116583), and the structurally related compound, 4-bromophenylacetic acid, which is a key building block in the synthesis of several active pharmaceutical ingredients.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 215.04 g/mol .[1][2] It is also known by other names including p-acetoxybromobenzene and acetic acid, 4-bromophenyl ester.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Melting Point | 21.5 °C | [2] |

| Boiling Point | 251 °C | [2] |

| Density | 1.501 g/cm³ | [2] |

| Flash Point | 106 °C | [2] |

| Refractive Index | 1.544 | [2] |

| InChI Key | XEXHCQJRVMVJMY-UHFFFAOYSA-N | [1] |

| CAS Number | 1927-95-3 | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H-NMR (CDCl₃) | 2.28 (s, 3H), 6.98 (d, 2H), 7.48 (d, 2H) | [1] |

| ¹³C-NMR | Data available in spectral databases. | |

| Mass Spectrometry | Data available in spectral databases. | |

| IR Spectroscopy | Data available in spectral databases. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-bromophenol with acetyl chloride.[1]

Protocol:

-

Suspend anhydrous aluminum chloride (84 g, 0.486 mol) in methylene (B1212753) chloride (1200 mL).[1]

-

Cool the suspension on an ice bath and add acetyl chloride (49.2 g, 0.629 mol) while stirring.[1]

-

Stir the mixture for 20 minutes on ice.[1]

-

Add 4-bromophenol (98 g, 0.57 mol) to the mixture and continue stirring at room temperature for 1 hour.[1]

-

Quench the reaction by adding ice water and perform an extraction with ethyl acetate.[1]

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure.[1]

-

Purify the residue by silica (B1680970) gel column chromatography to obtain this compound (yield: 104 g, 85%).[1]

Caption: Synthesis workflow of this compound.

Role as a Chemical Intermediate

While this compound itself does not have extensively reported direct applications in drug development, its structural analog, 4-bromophenylacetic acid, is a crucial intermediate in the synthesis of various pharmaceuticals. 4-Bromophenylacetic acid can be synthesized from precursors like ethyl 4-bromophenylacetate.[4] This highlights the potential of this compound and its derivatives in the broader context of medicinal chemistry.

4-Bromophenylacetic acid is a versatile building block due to its reactive carboxylic acid group and the presence of a bromine atom on the phenyl ring, which allows for further functionalization. It is a known intermediate in the synthesis of anti-inflammatory agents.

References

Initial Investigations of 4-Bromophenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of initial investigations involving 4-Bromophenyl acetate (B1210297). It is designed to serve as a foundational resource, detailing its chemical synthesis, physicochemical properties, and key methodologies for evaluating its biological potential. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Profile and Physicochemical Data

4-Bromophenyl acetate is an organic compound that can serve as a key intermediate in the synthesis of various molecules. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 1927-95-3 | [1] |

| Appearance | Not specified | |

| Melting Point | 21.5 °C | |

| Boiling Point | 251 °C | |

| Density | 1.501 g/cm³ | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethyl acetate. | |

| InChI Key | XEXHCQJRVMVJMY-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR (CDCl₃) | δ 7.48 (d, 2H), 6.98 (d, 2H), 2.28 (s, 3H) | [2] |

| ¹³C-NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Data not explicitly found in searches. | |

| Mass Spectrometry (MS) | Data not explicitly found in searches. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 4-bromophenol (B116583) using acetyl chloride in the presence of a Lewis acid catalyst.

Protocol: Acetylation of 4-Bromophenol

Materials:

-

4-bromophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Ice water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Suspend anhydrous aluminum chloride (0.486 mol) in methylene chloride (1200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath and add acetyl chloride (0.629 mol) dropwise while stirring.

-

Stir the mixture for 20 minutes in the ice bath.

-

Add 4-bromophenol (0.57 mol) to the mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.[2]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful purification.

General Protocol: Recrystallization

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

-

Ice

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If the solution is colored, it may be treated with activated charcoal and then hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Investigation of Biological Activity

Preliminary reports suggest that bromophenyl compounds may act as phosphatase inhibitors. The following is a general protocol for assessing the inhibitory activity of this compound against a generic phosphatase, such as a protein tyrosine phosphatase (PTP).

Protocol: In Vitro Phosphatase Inhibition Assay

Materials:

-

Purified phosphatase enzyme

-

This compound (test compound)

-

Assay buffer (e.g., Bis-Tris, pH 6.0)

-

Fluorescent substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) - DiFMUP)[3]

-

Dithiothreitol (DTT)

-

Tween-20

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound, the phosphatase enzyme, and the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorescent substrate DiFMUP.

-

Monitor the increase in fluorescence over time using a microplate reader. The dephosphorylation of DiFMUP by the phosphatase results in a fluorescent product.[3]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4]

The antimicrobial potential of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microbial strains.

Protocol: Broth Microdilution MIC Assay

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and prepare serial two-fold dilutions in the growth medium in a 96-well plate.[5]

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well of the microplate with the microbial suspension, except for the sterility control wells.[5]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5][6]

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).[7]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[7]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[7]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the investigation of this compound.

References

- 1. Phenol, 4-bromo-, 1-acetate | C8H7BrO2 | CID 74726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. benchchem.com [benchchem.com]

Structural Elucidation of 4-Bromophenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 4-bromophenyl acetate (B1210297). It details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, tailored for professionals in research and drug development.

Molecular Structure and Properties

4-Bromophenyl acetate is an aromatic ester with the chemical formula C₈H₇BrO₂. Its structure consists of a phenyl ring substituted with a bromine atom at the para position and an acetate group.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| C8-H | 2.28 | Singlet (s) | 3H | N/A |

| C2-H, C6-H | 7.01 | Doublet (d) | 2H | 8.8 |

| C3-H, C5-H | 7.52 | Doublet (d) | 2H | 8.8 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Atom Number | Predicted Chemical Shift (δ) ppm |

| C8 | 21.1 |

| C4 | 118.9 |

| C2, C6 | 123.5 |

| C3, C5 | 132.4 |

| C1 | 149.8 |

| C7 | 169.2 |

Note: These are predicted chemical shifts based on structure-correlation principles. Experimental values may vary slightly.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch (Aromatic) | Ar-H |

| ~1765 | C=O Stretch (Ester) | Carbonyl |

| ~1590, ~1485 | C=C Stretch (Aromatic) | Phenyl Ring |

| ~1200 | C-O Stretch (Ester) | Ester |

| ~830 | C-H Bend (para-disubstituted) | Aromatic |

Note: These are expected absorption frequencies. The spectrum should be compared with a reference for confirmation.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Relative Abundance |

| 214/216 | [M]⁺ (Molecular Ion) | Low |

| 172/174 | [M - C₂H₂O]⁺ | High |

| 157/159 | [M - C₂H₃O₂]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High |

The presence of bromine is indicated by the M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: As this compound is a solid at room temperature, prepare a KBr pellet. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet holder without the sample.

-

Place the KBr pellet with the sample in the spectrometer's sample compartment.

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be evident in bromine-containing fragments.

Workflow and Pathway Diagrams

Structural Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following workflow diagram.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI mass spectrometer can be visualized as follows.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Discovery and background of 4-Bromophenyl acetate

An In-depth Technical Guide to 4-Bromophenyl Acetate (B1210297)

Introduction and Background

4-Bromophenyl acetate, with the IUPAC name (4-bromophenyl) acetate and CAS Registry Number 1927-95-3, is an aromatic ester.[1] It is structurally derived from the esterification of 4-bromophenol (B116583) with an acetylating agent. As a fundamental organic compound, its discovery is not attributed to a single individual but is rooted in the well-established principles of ester synthesis developed over the last century. Its primary significance lies in its utility as a reagent and intermediate in organic synthesis.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of this compound are summarized in Table 1. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (4-bromophenyl) acetate | [1] |

| Synonyms | p-Bromophenyl acetate, 4-Acetoxybromobenzene | [1] |

| CAS Number | 1927-95-3 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Physical State | Liquid or low-melting solid | |

| Melting Point | 21.5 °C | [2][3] |

| Boiling Point | 251 °C | [2] |

| Density | 1.501 g/cm³ | [2] |

| Refractive Index | 1.544 |[2] |

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Key characterization data are presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 7.48 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 2.28 (s, 3H, -CH₃) | [from previous search] |

| ¹³C-NMR (CDCl₃, Predicted) | δ 169.1 (C=O), 149.8 (C-O), 132.5 (Ar-CH), 123.5 (Ar-CH), 118.9 (C-Br), 21.1 (-CH₃) | N/A |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 214/216 (Br isotope pattern). Major Fragments: m/z 172/174 ([M-C₂H₂O]⁺), 43 ([CH₃CO]⁺) | [1] |

| Infrared (IR) | Characteristic Peaks (cm⁻¹): ~1760 (C=O, ester stretch), ~1600 & ~1485 (C=C, aromatic ring stretch), ~1200 (C-O, ester stretch) | N/A |

Synthesis of this compound

The primary method for synthesizing this compound is the acylation of 4-bromophenol. This can be achieved using various acetylating agents, most commonly acetyl chloride or acetic anhydride (B1165640), often in the presence of a catalyst.

Experimental Protocols

Two common detailed protocols for the synthesis are provided below.

Protocol 1: Synthesis via Acetyl Chloride with Lewis Acid Catalyst

This method utilizes the high reactivity of acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. [from previous search]

-

Reagents:

-

4-Bromophenol (98 g, 0.57 mol)

-

Anhydrous aluminum chloride (84 g, 0.486 mol)

-

Acetyl chloride (49.2 g, 0.629 mol)

-

Dichloromethane (B109758) (1200 mL)

-

Ice water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend anhydrous aluminum chloride in dichloromethane (1200 mL) in a suitable reaction vessel equipped with a stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension while stirring.

-

Stir the mixture for 20 minutes on ice, then add 4-bromophenol in portions.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by carefully adding ice water.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield this compound. [from previous search]

-

Protocol 2: Synthesis via Acetic Anhydride with Base Catalyst

This classic esterification method uses the less reactive but easier-to-handle acetic anhydride, typically with a base catalyst such as pyridine (B92270), which also serves as the solvent.

-

Reagents:

-

4-Bromophenol (17.3 g, 0.1 mol)

-

Acetic anhydride (15.3 g, 0.15 mol)

-

Pyridine (50 mL)

-

Hydrochloric acid (5% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-bromophenol in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the solution dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker containing ice and water to precipitate the product and neutralize excess pyridine.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.

-

General Experimental Workflow

The synthesis and purification of this compound follow a standard logical workflow in organic chemistry, as depicted below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromophenyl acetate from 4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromophenyl acetate (B1210297) via the esterification of 4-bromophenol (B116583) with acetic anhydride (B1165640). The protocol detailed herein is a well-established method utilizing pyridine (B92270) as a catalyst and base. This application note includes detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and safe execution of the synthesis.

Introduction

4-Bromophenyl acetate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. The acetylation of the phenolic hydroxyl group in 4-bromophenol is a common strategy to protect this functional group or to introduce an acetate moiety for further transformations. The following protocol describes a robust and efficient method for this synthesis.

Chemical Reaction and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the phenoxide (formed by the deprotonation of 4-bromophenol by pyridine) attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the ester product, this compound. Pyridine acts as a nucleophilic catalyst, first reacting with acetic anhydride to form a more reactive acetylpyridinium ion intermediate, and also serves as a base to neutralize the acetic acid byproduct.

Caption: Chemical equation for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-66 | 235-236 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |

| Pyridine | C₅H₅N | 79.10 | -42 | 115 |

| This compound | C₈H₇BrO₂ | 215.04 | 21.5[1] | 251[1] |

Table 2: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 7.48 (d, 2H), 6.98 (d, 2H), 2.28 (s, 3H)[1] |

| ¹³C NMR (CDCl₃) | δ 169.1 (C=O), 149.8 (C-O), 132.4 (Ar-CH), 123.5 (Ar-CH), 118.9 (C-Br), 21.1 (CH₃) |

| IR (KBr, cm⁻¹) | 1765 (C=O stretch), 1585, 1485 (C=C aromatic stretch), 1195, 1165 (C-O stretch), 830 (para-disubstituted C-H bend) |

Experimental Protocol

This protocol is adapted from established methods for the acetylation of phenols.

Materials and Equipment:

-

4-Bromophenol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle/stir plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1.0 eq) in anhydrous pyridine (3-5 mL per gram of phenol).

-

Addition of Reagent: To the stirred solution, slowly add acetic anhydride (1.1-1.2 eq) dropwise. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel if necessary. A typical yield for this reaction is in the range of 85-95%.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

Refer to the Safety Data Sheets (SDS) for each chemical for detailed safety information.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of this compound from 4-bromophenol. The procedure is straightforward and employs common laboratory reagents and techniques, making it accessible for a wide range of researchers. The provided characterization data will aid in the confirmation of the product's identity and purity. Adherence to the safety precautions is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromophenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed cross-coupling reaction is highly valued in pharmaceutical and materials science for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. 4-Bromophenyl acetate (B1210297) is a versatile building block, and its use in Suzuki coupling reactions allows for the synthesis of a wide array of biaryl and polyaryl compounds, which are prevalent motifs in biologically active molecules and functional materials.

This document provides a detailed protocol for the Suzuki coupling reaction of 4-Bromophenyl acetate with a generic arylboronic acid, along with a summary of various reaction conditions and their corresponding yields to guide optimization efforts.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle consisting of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific catalyst, base, solvent, and temperature may be optimized for different substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water, acetone/water, toluene)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (e.g., 3-5 mol %).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions for Suzuki coupling reactions with substrates analogous to this compound, providing a basis for optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl-4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆:H₂O | 100-105 | 1 | - | [2] |

| Ethyl-4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone:H₂O | 40-45 | 1 | - | [2] |

| Ethyl-4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O with TBAB | 90-95 | 1 | - | [2] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |

| 4-bromoacetophenone | Phenylboronic acid | Supported Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | 24 | High Conversion | [4] |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acid | Pd(PPh₃)₄ (1.45) | K₃PO₄ | 1,4-Dioxane:H₂O | 95 | 12 | 58-72 | [5] |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application of 4-Bromophenyl Acetate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromophenyl acetate (B1210297) as a versatile intermediate in pharmaceutical synthesis. The unique structural features of 4-bromophenyl acetate, particularly the presence of a bromine atom on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures through various cross-coupling reactions. These reactions are instrumental in the synthesis of a wide array of therapeutic agents, including anti-inflammatory and anticancer compounds.

Overview of Applications

This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its primary applications lie in its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the phenyl ring with diverse functional groups and molecular fragments.

Key applications include:

-

Synthesis of Anti-inflammatory Agents: The 4-bromophenyl moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be a starting material for the synthesis of biaryl compounds with potential anti-inflammatory activity.

-

Development of Anticancer Agents: The introduction of a 4-bromophenyl group into various heterocyclic and carbocyclic frameworks has been shown to impart anticancer properties. This intermediate can be used to synthesize novel compounds for cancer therapy.[1][2]

-

Antimicrobial Drug Discovery: The versatility of the 4-bromophenyl group allows for its incorporation into structures with potential antimicrobial activity, offering a pathway to new antibiotics and antifungal agents.[3]

Key Synthetic Reactions and Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acylation of 4-bromophenol (B116583).[4]

Reaction Scheme:

Caption: Synthesis of this compound from 4-Bromophenol.

Experimental Protocol:

-

Suspend anhydrous aluminum chloride (84 g, 0.486 mol) in methylene (B1212753) chloride (1200 mL) in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.[4]

-

Cool the suspension in an ice bath and add acetyl chloride (49.2 g, 0.629 mol) dropwise while maintaining the temperature.[4]

-

Stir the mixture for 20 minutes in the ice bath.[4]

-

Add 4-bromophenol (98 g, 0.57 mol) portion-wise to the reaction mixture.[4]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[4]

-

Quench the reaction by slowly adding ice water.

-

Perform an extraction with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain this compound.[4]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 4-Bromophenol | 173.01 | 98 | 0.57 | - |

| Acetyl Chloride | 78.50 | 49.2 | 0.629 | - |

| Aluminum Chloride | 133.34 | 84 | 0.486 | - |

| This compound | 215.04 | 104 | 0.484 | 85 |

Table 1: Reagents and yield for the synthesis of this compound.[4]

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

This compound and its derivatives are excellent substrates for Suzuki-Miyaura coupling reactions to form C-C bonds. This reaction is pivotal in synthesizing biaryl structures found in many pharmaceuticals. A relevant example is the synthesis of ethyl-(4-phenylphenyl)acetate, a potential anti-inflammatory agent, from ethyl-4-bromophenylacetate.[5]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of a 4-bromophenyl derivative.

Experimental Protocol (Aqueous Suzuki Coupling):

-

In a round-bottom flask, combine ethyl-4-bromophenylacetate (0.060 mmol), phenylboronic acid (0.094 mmol), tetrabutylammonium (B224687) bromide (TBAB, 0.060 mmol), and potassium carbonate (0.15 mmol).[5]

-

Add palladium(II) acetate (0.009 mmol) to the mixture.[5]

-

Add 0.5 mL of water to the flask.[5]

-

Equip the flask with a magnetic stir bar and a condenser.

-

Heat the reaction mixture to 90-95°C for 60 minutes with vigorous stirring.[5]

-

After completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by column chromatography.

Quantitative Data for Suzuki Coupling Variants:

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Water with TBAB | 90-95 | 1 | >90 |

| Acetone/Water | 40-45 | 1 | >90 |

| [bmim]PF₆/Water | 100-105 | 1 | >90 |

Table 2: Comparison of different green Suzuki coupling conditions for the synthesis of ethyl-(4-phenylphenyl)acetate.[5]

Potential Application in Heck Reaction

The Mizoroki-Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples aryl halides with alkenes.[6] While specific examples using this compound were not found, its structural similarity to other reactive aryl bromides suggests its high potential as a substrate in Heck reactions for the synthesis of substituted alkenes, which are valuable pharmaceutical intermediates.[7]

General Heck Reaction Workflow:

Caption: A generalized experimental workflow for a Heck reaction.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound is rooted in its ability to participate in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions, exemplified by the Suzuki and Heck reactions, involves a series of fundamental organometallic steps.

Generalized Palladium Catalytic Cycle:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

This compound is a readily accessible and highly versatile building block for pharmaceutical synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and potentially Heck reactions, allows for the efficient construction of complex molecular scaffolds relevant to a variety of therapeutic areas. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable intermediate in drug discovery and development.

References

- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. jeolusa.com [jeolusa.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Bromophenylacetyl Group as a Phenol Protecting Strategy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 4-bromophenylacetyl group is not a commonly utilized protecting group for phenols in documented organic synthesis literature. The following application notes and protocols are presented as a theoretical guide based on the established principles of acyl protection chemistry. The experimental conditions provided are hypothetical and would require optimization for any specific substrate.

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive site while performing transformations elsewhere in a molecule. Phenols, with their nucleophilic and acidic hydroxyl group, often require protection to prevent undesired side reactions. Acyl groups, such as the acetate (B1210297) and benzoate, are common choices for phenol (B47542) protection due to their ease of installation and removal under basic conditions.

This document explores the theoretical application of the 4-bromophenylacetyl group as a protecting moiety for phenols. The presence of the bromine atom on the phenyl ring may offer unique properties, such as altered stability or the potential for further functionalization through cross-coupling reactions.

Principle of 4-Bromophenylacetyl Protection

The protection of a phenol with the 4-bromophenylacetyl group involves the formation of a phenyl ester linkage. This is typically achieved by reacting the phenol with a 4-bromophenylacetylating agent, such as 4-bromophenylacetyl chloride, in the presence of a base. The deprotection is generally accomplished by base-catalyzed hydrolysis (saponification) of the ester bond to regenerate the phenol.

Hypothetical Experimental Protocols

Synthesis of the Protecting Group Precursor: 4-Bromophenylacetyl Chloride

The protecting group is introduced using 4-bromophenylacetyl chloride, which can be synthesized from commercially available 4-bromophenylacetic acid.

Materials:

-

4-Bromophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or benzene

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).[1]

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-bromophenylacetyl chloride, which can be used directly or purified by vacuum distillation.

Protection of a Generic Phenol

Materials:

-

Phenol substrate

-

4-Bromophenylacetyl chloride

-

Pyridine (B92270) or triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the phenol (1.0 eq) in anhydrous DCM.

-

Add pyridine or TEA (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of 4-bromophenylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-bromophenylacetyl-protected phenol by column chromatography on silica (B1680970) gel.

Deprotection of the 4-Bromophenylacetyl Group

Materials:

-

4-Bromophenylacetyl-protected phenol

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve the protected phenol (1.0 eq) in a mixture of MeOH or THF and water.

-